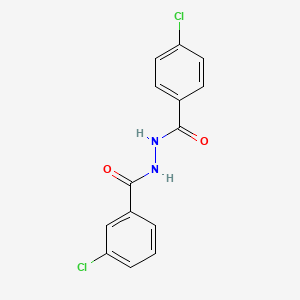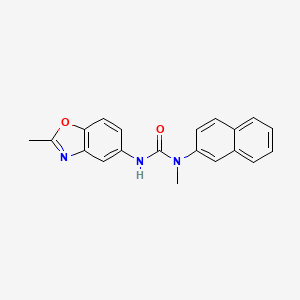![molecular formula C20H16O3 B5772865 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one, also known as 7-MeO-DBF, is a synthetic compound that belongs to the family of benzofuran derivatives. It has been classified as a psychoactive substance and is known to have a wide range of effects on the brain and body. In recent years, there has been an increasing interest in the scientific community to study the properties and potential applications of this compound.
Wirkmechanismus
The exact mechanism of action of 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one is not fully understood, but it is thought to primarily act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also have activity at other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one are complex and multifaceted. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its psychoactive effects. It may also modulate the activity of other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one in lab experiments is its high potency and selectivity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its psychoactive properties and potential for abuse may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many potential avenues for future research on 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one. One area of interest is its potential as a therapeutic agent for the treatment of various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and to explore its effects on other neurotransmitter systems. Finally, there is a need for more research on the safety and potential risks associated with the use of 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one, particularly in the context of human use.
Synthesemethoden
7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedel-Crafts reaction. The most common method involves the condensation of 2-(3,4-methylenedioxyphenyl)ethylamine with 2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde in the presence of a Lewis acid catalyst. The resulting product is then reduced and demethylated to yield 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one.
Wissenschaftliche Forschungsanwendungen
The potential applications of 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one in scientific research are vast and varied. It has been shown to have a high affinity for serotonin receptors, which are involved in a wide range of physiological and psychological processes. Studies have suggested that 7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one may have therapeutic potential for the treatment of conditions such as depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
12-methyl-10,14-dioxapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4(9),12,16,18,20-heptaen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-18-16(13-7-4-5-9-17(13)22-18)10-15-12-6-2-3-8-14(12)20(21)23-19(11)15/h2-3,6,8,10H,4-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNBALPSVLDDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=CC=CC=C5C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5772830.png)
![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)


![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)

![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)